Leukotriene B4 Ethanolamide

Overview

Description

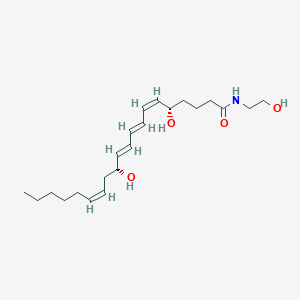

Leukotriene B4 Ethanolamide is a bioactive lipid mediator derived from arachidonic acid. It is known for its role in inflammatory responses and has been studied for its potential therapeutic applications. This compound acts as an antagonist and partial agonist for Leukotriene B4 receptor 1, which is involved in various inflammatory processes .

Scientific Research Applications

Leukotriene B4 Ethanolamide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study lipid mediator pathways.

Biology: Investigated for its role in cell signaling and inflammatory responses.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.

Industry: Utilized in the development of anti-inflammatory drugs and research on lipid mediators.

Mechanism of Action

Leukotriene B4 Ethanolamide exerts its effects by binding to Leukotriene B4 receptor 1. This binding activates various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) pathway. These pathways play crucial roles in inflammatory responses and cell survival .

Similar Compounds:

Leukotriene B4: A closely related compound with similar inflammatory properties.

Leukotriene C4: Another leukotriene involved in inflammatory responses.

Leukotriene D4: Known for its role in asthma and allergic reactions.

Uniqueness: this compound is unique due to its dual role as an antagonist and partial agonist for Leukotriene B4 receptor 1. This dual functionality allows it to modulate inflammatory responses more effectively compared to other leukotrienes .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Leukotriene B4 Ethanolamide is an antagonist and a partial agonist for Leukotriene B4 receptor 1 (BLTR1) . It interacts with both leukotriene B4 receptors and Vanilloid TRPV1 receptors . It has been found to ameliorate tumor progression, which is only associated with inflammation .

Cellular Effects

This compound has been shown to induce migration of neutrophils, a type of white blood cell that plays a key role in the body’s immune response . It also stimulates the release of calcium in rat CHO cells expressing TRPV1 .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules such as the BLTR1 receptor . It acts as a potent antagonist with about three times greater affinity for the receptor than Leukotriene B4 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to inhibit melanoma tumor growth in mice when administered subcutaneously once a day for 5 days .

Dosage Effects in Animal Models

In animal models, specifically C57BL/6 mice, this compound at a dosage of 100 nM/mouse/day was able to inhibit melanoma tumor growth .

Metabolic Pathways

This compound is involved in the metabolic pathway of arachidonic acid . It is synthesized on the nuclear envelope by the sequential action of 5-lipoxygenase (5-LOX) and leukotriene A4 hydrolase from arachidonic acid .

Subcellular Localization

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Leukotriene B4 Ethanolamide typically involves the conversion of arachidonic acid to Leukotriene B4, followed by the ethanolamide formation. The process includes:

Oxidation of Arachidonic Acid: This step involves the use of enzymes like 5-lipoxygenase to convert arachidonic acid to Leukotriene A4.

Hydrolysis and Reduction: Leukotriene A4 is then hydrolyzed to Leukotriene B4, which is subsequently reduced.

Ethanolamide Formation: The final step involves the reaction of Leukotriene B4 with ethanolamine under specific conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: Leukotriene B4 Ethanolamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound .

properties

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N-(2-hydroxyethyl)icosa-6,8,10,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4/c1-2-3-4-5-6-9-13-20(25)14-10-7-8-11-15-21(26)16-12-17-22(27)23-18-19-24/h6-11,14-15,20-21,24-26H,2-5,12-13,16-19H2,1H3,(H,23,27)/b8-7+,9-6-,14-10+,15-11-/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLVVNIINUTUIU-XLFGVTECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Leukotriene B4 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

877459-63-7 | |

| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N-(2-hydroxyethyl)-6,8,10,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877459-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene B4 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)

![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)